2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide

Catalog No.
S3284923
CAS No.
946270-70-8
M.F
C22H30N2O2
M. Wt
354.494
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-n...

CAS Number

946270-70-8

Product Name

2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide

IUPAC Name

2-ethoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide

Molecular Formula

C22H30N2O2

Molecular Weight

354.494

InChI

InChI=1S/C22H30N2O2/c1-4-26-20-10-9-18-7-5-6-8-19(18)21(20)22(25)23-15-17-11-13-24(14-12-17)16(2)3/h5-10,16-17H,4,11-15H2,1-3H3,(H,23,25)

InChI Key

IGOKOMXLEMHIOC-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C(C)C

solubility

not available

2-Ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide, commonly referred to as EIPNM, is a synthetic compound classified within the naphthamides. It has a molecular formula of C22H30N2O2 and a molecular weight of 354.494 g/mol. This compound is characterized by its yellowish solid form, which is soluble in dimethyl sulfoxide (DMSO) and methanol but only sparingly soluble in water. EIPNM possesses a melting point range of approximately 120-125°C and is sensitive to light, necessitating storage in dark, cool conditions.

EIPNM acts as a selective antagonist for the sigma-1 receptor subtype, exhibiting a binding affinity of about 1.5 nM. The sigma-1 receptor plays a crucial role in various cellular functions, including synaptic plasticity, neuronal survival, and immune responses. Due to these properties, EIPNM has garnered interest for potential therapeutic applications in treating neurological disorders and other conditions influenced by sigma-1 receptor activity.

The chemical reactivity of EIPNM primarily involves its functional groups, which can participate in various reactions typical for amides and ethers. The presence of the ethoxy group allows for nucleophilic substitution reactions while the naphthalene moiety can undergo electrophilic aromatic substitution. Additionally, the piperidine ring can be involved in reductive amination or acylation reactions.

EIPNM has been studied for its biological activity related to sigma-1 receptor antagonism. This interaction suggests potential therapeutic effects in modulating pain, neuroprotection, and possibly influencing psychiatric disorders. The compound's selectivity for the sigma-1 receptor over other receptors may help minimize side effects typically associated with broader-spectrum drugs.

The synthesis of EIPNM involves a multi-step process starting with the preparation of a 1,2,3,4-tetrahydroisoquinoline derivative. Subsequent steps include functionalizing this intermediate to introduce both the naphthalene and isopropylpiperidine groups. The final step incorporates the ethoxy group through a reaction with ethanol. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

EIPNM's primary application lies within scientific research, particularly in pharmacology and medicinal chemistry. Its role as a sigma-1 receptor antagonist positions it as a candidate for further studies aimed at developing treatments for neurological disorders, pain management therapies, and potential applications in cancer research due to its influence on cell survival pathways.

Interaction studies involving EIPNM focus on its binding affinity to sigma-1 receptors compared to other compounds. These studies help elucidate its mechanism of action and potential therapeutic benefits. Understanding these interactions is crucial for assessing the compound's efficacy and safety profile in clinical settings.

EIPNM shares structural similarities with several other compounds that also target sigma receptors or possess naphthamide characteristics. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
2-Ethoxy-N-(4-methyl-2-pyridinyl)-1-naphthamide903088-01-7Contains a pyridine instead of piperidine; different biological activity profile
3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxy]-Not availableFeatures chlorophenyl substitution; potential differences in receptor selectivity
Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-Not availableIncorporates an oxadiazole moiety; different pharmacological implications

EIPNM's unique structure with the isopropylpiperidine group distinguishes it from these similar compounds, potentially influencing its selectivity and efficacy at sigma receptors .

XLogP3

4.4

Dates

Last modified: 08-19-2023

Explore Compound Types